molecular formula C4H10AlCl B1668794 Diethylaluminum chloride CAS No. 96-10-6

Diethylaluminum chloride

Cat. No.: B1668794
CAS No.: 96-10-6
M. Wt: 120.56 g/mol
InChI Key: YNLAOSYQHBDIKW-UHFFFAOYSA-M
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Description

Diethylaluminum chloride is an organoaluminum compound with the chemical formula (C₂H₅)₂AlCl. It is a colorless liquid that is highly reactive and pyrophoric, meaning it can ignite spontaneously in air. This compound is primarily used as a Lewis acid in organic synthesis and as a precursor to Ziegler-Natta catalysts, which are employed in the polymerization of alkenes .

Preparation Methods

Diethylaluminum chloride can be synthesized through several methods:

    Reduction of Ethylaluminum Sesquichloride: This method involves reducing ethylaluminum sesquichloride ((C₂H₅)₃Al₂Cl₃) with sodium[ 2 (C₂H₅)₃Al₂Cl₃ + 3 Na → 3 (C₂H₅)₂AlCl + Al + 3 NaCl ]

    Reaction with Hydrochloric Acid: Another method is the reaction of triethylaluminum with hydrochloric acid[ (C₂H₅)₃Al + HCl → (C₂H₅)₂AlCl + C₂H₆ ]

    Reproportionation Reactions: this compound can also be obtained through reproportionation reactions[ 2 (C₂H₅)₃Al + AlCl₃ → 3 (C₂H₅)₂AlCl ] [ (C₂H₅)₃Al₂Cl₃ + (C₂H₅)₃Al → 3 (C₂H₅)₂AlCl ]

Chemical Reactions Analysis

Diethylaluminum chloride undergoes various types of chemical reactions:

    Lewis Acid Reactions: As a Lewis acid, it can catalyze reactions such as the Diels-Alder and ene reactions.

    Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chloride ligand.

    Proton Scavenging: this compound can act as a proton scavenger in certain reactions.

Common reagents and conditions used in these reactions include hydrocarbon solvents and controlled atmospheres to prevent reactions with moisture and oxygen. Major products formed from these reactions depend on the specific reactants and conditions used .

Scientific Research Applications

Diethylaluminium chloride (DEAC), commonly represented as (C2H5)2AlCl, is an organoaluminium compound primarily utilized as a precursor to Ziegler-Natta catalysts in polyolefin production and as a Lewis acid in organic synthesis . It is typically handled as a solution in hydrocarbon solvents .

Production

Diethylaluminium chloride can be synthesized through several methods :

  • Reduction of ethylaluminium sesquichloride with sodium:

    2 (C2H5)3Al2Cl3 + 3 Na → 3 (C2H5)2AlCl + Al + 3 NaCl
  • Reaction of triethylaluminium with hydrochloric acid:

    (C2H5)3Al + HCl → (C2H5)2AlCl + C2H6
  • Reproportionation reactions:

    2 (C2H5)3Al + AlCl3 → 3 (C2H5)2AlCl

    (C2H5)3Al2Cl3 + (C2H5)3Al → 3 (C2H5)2AlCl

As a Ziegler-Natta Catalyst

DEAC is employed with transition metal compounds as a Ziegler-Natta catalyst for polymerizing alkenes .

  • Polymerization of Isobutyl Vinyl Ether: In the polymerization of isobutyl vinyl ether, diethylaluminum chloride is activated by oxygen . When purified Et2 AlCl is used as a catalyst and oxygen and water are excluded as much as possible from the polymerization system, the yield of polymer is reduced markedly with improved reproducibility .
  • Highly Branched Polyethylene: DEAC can be used in the preparation of highly branched polyethylene with an acenaphthenediimine nickel chloride catalyst .

As a Lewis Acid in Organic Synthesis

DEAC acts as a Lewis acid in organic synthesis to catalyze Diels-Alder and ene reactions, or it can react as a nucleophile or a proton scavenger .

  • Cycloaddition Reactions: Diethylaluminium chloride is a Lewis acid that can undergo 1,2- and 1,4-additions, whereas conjugate reductions are mostly observed as .
  • Domino Processes: DEAC is used in organic synthesis for the creation of complex molecules .

Other uses

  • DEAC is also used as a catalyst component in polyethylene technology . It can be used as an intermediate in the production of other chemicals .

Safety Considerations

Mechanism of Action

Diethylaluminum chloride exerts its effects primarily through its role as a Lewis acid. It can accept electron pairs from nucleophiles, facilitating various chemical reactions. In polymerization processes, it activates the transition metal catalysts, enabling the polymerization of alkenes. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants .

Comparison with Similar Compounds

Diethylaluminum chloride can be compared with other organoaluminum compounds such as:

This compound is unique due to its specific balance of reactivity and stability, making it particularly useful in certain catalytic and synthetic applications.

Biological Activity

Diethylaluminum chloride (DEAC), with the chemical formula (C2H5)2AlCl(C_2H_5)_2AlCl, is an organoaluminium compound that exhibits significant biological and chemical activity. This article provides a comprehensive overview of its biological activity, including its role in organic synthesis, polymerization processes, and potential health hazards associated with its use.

DEAC is characterized as a dimeric compound, typically represented as [(C2H5)2AlCl]2[(C_2H_5)_2AlCl]_2. It acts as a Lewis acid and is often utilized in various catalytic processes, particularly in the Ziegler-Natta polymerization of alkenes. Its reactivity is attributed to the aluminum center's ability to accept electron pairs, facilitating numerous organic reactions such as Diels-Alder reactions and ene reactions .

1. Catalytic Reactions

DEAC plays a crucial role as a catalyst in several organic synthesis reactions. For instance, it has been shown to effectively catalyze the Diels-Alder reaction, which is pivotal in the formation of cyclic compounds. The efficiency of DEAC in promoting these reactions can be attributed to its Lewis acid properties, which enhance electrophilic character in substrates .

Table 1: Summary of Catalytic Applications of DEAC

Reaction TypeRole of DEACReference
Diels-Alder ReactionLewis acid catalyst
PolymerizationCo-initiator for cationic polymerization
Carbon Dioxide CopolymerizationCatalyst for epoxide polymerization

2. Polymerization Processes

DEAC is also integral to the polymerization of various monomers. It has been utilized in the polymerization of isobutyl vinyl ether, where it requires activation by oxygen to exhibit significant catalytic activity. Studies indicate that DEAC's conductivity and reactivity differ markedly from other aluminum compounds, which impacts its effectiveness in polymerization .

Case Study: Isobutyl Vinyl Ether Polymerization

  • Findings : DEAC alone was inactive; however, its reactivity increased significantly when exposed to oxygen.
  • Implications : This behavior suggests that DEAC's catalytic activity can be modulated by environmental conditions, which is crucial for industrial applications .

Health Hazards and Safety Considerations

Despite its utility in chemical processes, DEAC poses several health risks. It is highly flammable and can ignite spontaneously upon contact with air. Exposure can lead to severe irritation or burns on skin and eyes, respiratory issues upon inhalation, and potential long-term health effects are still under investigation .

Table 2: Health Hazards Associated with DEAC

Exposure RoutePotential EffectsReference
Skin ContactSevere irritation/burns
InhalationRespiratory irritation
Eye ContactPossible eye damage

Q & A

Basic Questions

Q. What safety protocols are essential when handling diethylaluminum chloride in laboratory settings?

this compound is pyrophoric and reacts violently with moisture or oxygen. Key protocols include:

  • Storage under inert gas (argon/nitrogen) in sealed containers .
  • Use of flame-resistant lab coats, gloves, and face shields during handling.
  • Immediate quenching with isopropanol or hexane in case of spills .
  • Compliance with OSHA exposure limits (5000 ppm threshold) .

Q. How is DEAC utilized as a co-catalyst in Ziegler-Natta polymerization?

DEAC activates Ziegler-Natta catalysts (e.g., TiCl₄) in ethylene polymerization. Methodological steps include:

  • Dissolving DEAC in hexane with co-catalysts (e.g., ethylaluminum sesquichloride) .
  • Controlled reactor conditions (parallel reactors for bimodal polymers, series reactors for monomodal) .
  • Monitoring molecular weight distribution via GPC or rheological analysis.

Q. What are the standard methods for synthesizing DEAC, and how is purity verified?

DEAC is synthesized via alkylation of aluminum with ethyl chloride. Purity is assessed by:

  • Hydrolysis gas analysis (≥99.3% ethane content indicates minimal impurities) .
  • Titration for Al and Cl content (Al: 20.5–22.6%, Cl/Al ratio: 1.00–1.12) .
  • NMR or FTIR to confirm absence of residual triethylaluminum or diethylaluminum hydride.

Advanced Questions

Q. What mechanistic insights explain DEAC’s role in stereoselective alkylation reactions?

DEAC promotes diastereoselective alkylation by stabilizing carbocation intermediates. For example:

  • In the synthesis of BMS-906024, DEAC-mediated alkylation yields a 9:1 diastereomer ratio. This selectivity arises from steric effects and Lewis acid coordination to carbonyl groups .
  • X-ray crystallography confirms absolute configurations of products .

Q. How does DEAC influence the regioselectivity of olefin isomerization in cobalt-catalyzed systems?

DEAC acts as a co-catalyst to enhance isomerization over dimerization:

  • With DEAC, propylene isomerizes to cis-/trans-2-olefins selectively (≥90% yield).
  • In contrast, methylaluminoxane (MMAO) promotes dimerization to linear hexenes .
Co-Catalyst Primary Reaction Product Selectivity
DEACIsomerization2-olefins (cis/trans)
MMAODimerizationLinear C₆+ olefins

Q. What experimental approaches validate concerted vs. stepwise mechanisms in DEAC-catalyzed cycloadditions?

Isotope effect studies and computational modeling are critical:

  • For formaldehyde-2-methylbutene reactions, experimental isotope effects (kH/kD ≈ 1.5–2.0) align with a stepwise carbocation mechanism .
  • B3LYP/6-31G∗ computations suggest DEAC stabilizes transition states via Lewis acid coordination .

Q. How does DEAC enhance the reactivity of acryloyl oxazolidinones in Diels-Alder reactions?

DEAC coordinates to the oxazolidinone carbonyl, increasing dienophile electrophilicity. Key conditions:

  • Reactions performed at -20°C in 1,3,5-trimethylbenzene yield cycloadducts in >80% yield .
  • Chiral auxiliaries (e.g., (S)-4-benzyl-2-oxazolidinone) enable enantioselective synthesis .

Q. What challenges arise in scaling up DEAC-mediated asymmetric syntheses?

  • Moisture Sensitivity : Requires anhydrous solvents (e.g., THF distilled over Na/benzophenone) .
  • Epimerization : DEAC can induce epimerization at elevated temperatures, necessitating low-temperature (-78°C) quenching .
  • Catalyst Loading : Optimal DEAC stoichiometry (0.4–1.0 equiv) balances reactivity and side reactions .

Q. How is DEAC’s activity modulated in alternating copolymer synthesis?

DEAC controls monomer insertion in radical copolymerization:

  • With methyl methacrylate and styrene, DEAC promotes alternating sequences via polar effects .
  • Chain-end functionalization enables block copolymer synthesis using macroinitiators .

Q. Methodological Resources

Q. What analytical techniques are critical for characterizing DEAC-containing reaction mixtures?

  • GC-MS : Monitors olefin isomerization/dimerization ratios .
  • X-ray Crystallography : Confirms stereochemistry of cycloadducts .
  • NMR Titration : Probes DEAC’s interaction with substrates (e.g., shifts in carbonyl peaks) .

Q. How can researchers mitigate side reactions in DEAC-catalyzed alkylations?

  • Low Temperatures : Reactions at -20°C minimize carbocation rearrangements .
  • Chiral Auxiliaries : Direct stereochemistry via steric hindrance (e.g., Evans auxiliaries) .
  • In Situ Quenching : Rapid addition of aqueous NH₄Cl prevents over-alkylation .

Properties

IUPAC Name

chloro(diethyl)alumane
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InChI

InChI=1S/2C2H5.Al.ClH/c2*1-2;;/h2*1H2,2H3;;1H/q;;+1;/p-1
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InChI Key

YNLAOSYQHBDIKW-UHFFFAOYSA-M
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Canonical SMILES

CC[Al](CC)Cl
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Molecular Formula

C4H10AlCl
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DSSTOX Substance ID

DTXSID5026592
Record name Aluminum, chlorodiethyl-
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Molecular Weight

120.56 g/mol
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Physical Description

Liquid, Colorless liquid (will ignite spontaneously in air); [Hawley]
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Boiling Point

208 °C
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Flash Point

-23 °C (closed cup)
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Density

0.9709 @ 25 °C
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Vapor Pressure

0.17 [mmHg], 0.210 Torr @ 25 °C
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Color/Form

Colorless liquid

CAS No.

96-10-6
Record name Diethylaluminum chloride
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Melting Point

-74 °C
Record name CHLORODIETHYLALUMINUM
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Diethylaluminum chloride
Diethylaluminum chloride
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